1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound known for its diverse applications in scientific research. It features a piperazine ring substituted with a 4-chlorophenyl group, a phenylmethyl group, and a 4-methylphenylsulfonyl group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the 4-chlorophenyl and phenylmethyl groups. This can be achieved using appropriate aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine: Lacks the sulfonyl group, which may affect its pharmacological profile.
4-[(4-Methylphenyl)sulfonyl]piperazine: Lacks the 4-chlorophenyl and phenylmethyl groups, potentially altering its chemical reactivity and biological activity.
Uniqueness: 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the sulfonyl and chlorophenyl groups can enhance its reactivity and potential as a pharmacological agent.
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGYTLIFLVABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446265, DTXSID501151209 | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474654-20-1, 163837-56-7 | |
Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474654-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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